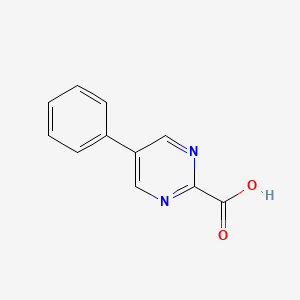

![molecular formula C9H5F3N2O2 B1361263 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 6866-57-5](/img/structure/B1361263.png)

2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in pharmaceutical industry for drug discovery . The introduction of a fluorine atom into heterocyclic compounds can significantly increase their biological activity .

Synthesis Analysis

The Schiemann reaction is a common method for the synthesis of fluoroimidazoles . This reaction is widely used in the synthesis of fluorine-containing aromatic compounds .Molecular Structure Analysis

As the most electronegative element, fluorine polarizes the C−F bond which enhances the bond strength and decreases bond length .Chemical Reactions Analysis

The chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

Fluoroalkyl-derivatized imidazolium-based ionic liquids are becoming increasingly important in the material science area. They have relative thermal stability and potential use as green solvents .Scientific Research Applications

Synthesis of Imidazoles

The compound is a type of imidazole, which are key components to functional molecules used in a variety of everyday applications . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .

Pharmaceuticals and Agrochemicals

Imidazoles and benzimidazoles are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . They are used in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Molecular Imprinting

2-(Trifluoromethyl)acrylic acid is used as an acidic functional monomer for molecular imprinting of nicotine . It’s also used in the conventional functional monomer methacrylic acid .

Preparation of Molecularly Imprinted Polymers

This compound can be used in the preparation of molecularly imprinted polymers that show diastereoselectivity for cinchona alkaloids .

Construction of Molecular Topologies

2-(Trifluoromethyl)isonicotinic acid is used in the construction of molecular topologies. It has been shown to participate in the formation of homometallic and heterometallic molecular squares, demonstrating its role in the creation of complex molecular structures .

Solid-Phase Extraction

2-(Trifluoromethyl)acrylic acid shows good performance in the solid-phase extraction of domoic acid .

Future Directions

The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . The present methodology gave several advantages such as an eco-friendly method, easy work-up, good selectivity, high yields and quick recovery of catalyst .

Mechanism of Action

Target of Action

It’s known that compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Mode of Action

The trifluoromethyl group in the compound may enhance its interaction with its targets . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

Biochemical Pathways

It’s known that imidazoles and benzimidazoles are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . They play critical roles in many physiological functions.

Pharmacokinetics

The presence of the trifluoromethyl group may influence these properties, as fluorine polarizes the c−f bond which enhances the bond strength and decreases bond length .

Result of Action

Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name |

2-(trifluoromethyl)-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-5-3-1-2-4(7(15)16)6(5)14-8/h1-3H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGKNIWVMZCKJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349580 |

Source

|

| Record name | 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6866-57-5 |

Source

|

| Record name | 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1361201.png)

![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1361207.png)